molecular formula C6H7BrN2O2 B8665476 2-Bromo-N-(3-methylisoxazol-5-yl)acetamide

2-Bromo-N-(3-methylisoxazol-5-yl)acetamide

Cat. No.: B8665476
M. Wt: 219.04 g/mol
InChI Key: OJXJZCOHHDOHLH-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-methylisoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

2-bromo-N-(3-methyl-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C6H7BrN2O2/c1-4-2-6(11-9-4)8-5(10)3-7/h2H,3H2,1H3,(H,8,10)

InChI Key

OJXJZCOHHDOHLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-amino-3-methylisoxazole (0.165 g, 1.67 mmol) in anhydrous toluene (6.5 ml) and anhydrous pyridine (0.18 ml, 2.0 mmol) cooled in an ice/water bath (T=˜10° C.) was slowly added bromoacetyl bromide (0.402 g, 2.0 mmol). The reaction mixture was stirred for 1.5 h under argon, then poured into water (20 ml), and extracted with ethyl acetate (2×40 ml). The combined organics were washed with water (30 ml), brine (30 ml), dried (Na2SO4), and concentrated in vacuo. The residue was triturated with diethyl ether, the precipitate was removed by filtration, and the filtrate was concentrated in vacuo to afford the title compound as a white solid (0.200 g, 55%); 1H-NMR (500 MHz, DMSO-d6) 2.18 (s, 3H, CH3), 4.08 (s, 2H, CH2Br), 6.15 (s, 1H, isoxazole C—H), 11.94 (s, 1H, CONH);
Quantity
0.165 g
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
0.402 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
55%

Synthesis routes and methods II

Procedure details

3-Methyl-isoxazol-5-ylamine (2.9 g) and potassium carbonate (9.8 g) were suspended in dichloromethane (100 mL) at room temperature and 2-bromoacetyl bromide (6 g) was added dropwise. The mixture was allowed to stir overnight. Water (0.3 mL) was added together with a further quantity of potassium carbonate (3 g) and the reaction mixture stirred for a further 30 minutes. The reaction mixture was poured into water (100 mL) and extracted with dichloromethane (2×50 mL). The combined organic extracts were dried over magnesium sulfate and then evaporated in vacuo. The crude product was purifed by column chromatography on silica eluting with ethyl acetate/isohexane (50:50) to give sub-titled compound (4.8 g).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

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